molecular formula C15H19ClN2 B2491691 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride CAS No. 1551175-34-8

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride

Cat. No. B2491691
CAS RN: 1551175-34-8
M. Wt: 262.78
InChI Key: OWNKTWWUDGBHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, utilizing techniques such as parallel synthesis for efficient production. A notable method for synthesizing related derivatives involves the acid-catalyzed condensation of substituted tryptophol with ethyl propionylacetate or ethyl butyrylacetate, leading to the formation of various indole acetic acids with anti-inflammatory properties (Martel et al., 1976). Another approach described involves the treatment of N-[2-(1H-indol-3-yl)ethyl]alkanamide with phosphorus oxychloride, resulting in a variety of indole derivatives (Bobowski, 1983).

Molecular Structure Analysis

The molecular structure of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride and its analogs has been elucidated using various spectroscopic techniques. Crystal structure determination of related compounds, such as Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, provides insights into the conformation and spatial arrangement of these molecules, contributing to understanding their chemical behavior and interaction with biological targets (Sambyal et al., 2011).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including oxidation, reduction, and condensation, which can modify their chemical properties and biological activities. For instance, the oxidation of N-acetyl-2-ethyl-2-methyl-2,3-dihydro-1H-indole leads to the formation of indol-3-one derivatives, which can be further transformed through hydrolysis and reduction reactions (Latypova et al., 2020).

Physical Properties Analysis

The physical properties of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride and similar compounds, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and delivery. The crystal structure analysis helps in understanding these properties by providing detailed information about the molecular arrangement and interactions within the crystal lattice.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with electrophiles and nucleophiles, and stability under various conditions, are essential for the application of these compounds in synthetic chemistry and drug development. Studies on the reactivity of indole derivatives have shown that they can participate in a wide range of chemical reactions, offering the potential for the synthesis of a variety of bioactive molecules (Moriya et al., 1980).

Scientific Research Applications

Agonist Activity

  • 5-HT6 Receptor Agonism: A study by Mattsson et al. (2005) synthesized a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, finding potent agonist activity at 5-HT6 receptors, which are a target for cognitive enhancement and treatment of neurological disorders (Mattsson et al., 2005).

Antimicrobial Properties

  • Antimicrobial Activity: Research by El-Sayed et al. (2016) focused on the synthesis of various N-ethyl-3-indolyl heterocycles, including 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives. These compounds demonstrated significant antimicrobial activity, which is valuable in the development of new therapeutic agents (El-Sayed et al., 2016).

Antiviral Research

  • Antiviral Activities: A study by Ivashchenko et al. (2014) involved the synthesis of various ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, including compounds structurally related to 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. The focus was on their antiviral activity against viruses like influenza and hepatitis C, highlighting the potential of these compounds in antiviral therapies (Ivashchenko et al., 2014).

Antiallergic Properties

  • Antiallergic Agents: Menciu et al. (1999) synthesized new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, showing potent antiallergic properties. These compounds, related to 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, could be useful in developing new treatments for allergic reactions (Menciu et al., 1999).

Photophysical Applications

  • Photophysical Properties: Bozkurt and Doğan (2018) studied the photophysical properties of a new 4-aza-indole derivative, which is structurally related to 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. They found unique photophysical behaviors like reverse solvatochromism, suggesting applications in sensing and optoelectronics (Bozkurt & Doğan, 2018).

Synthesis and Structure-Activity Relationship

  • Structure-Activity Relationship: Another study by Mattsson et al. (2013) focused on the structure-activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues, exploring their agonist properties at 5-HT6 receptors. This research is crucial for understanding how structural changes in these compounds impact their biological activity (Mattsson et al., 2013).

properties

IUPAC Name

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.ClH/c1-2-17-11-14(12-7-9-16-10-8-12)13-5-3-4-6-15(13)17;/h3-7,11,16H,2,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNKTWWUDGBHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C3=CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.